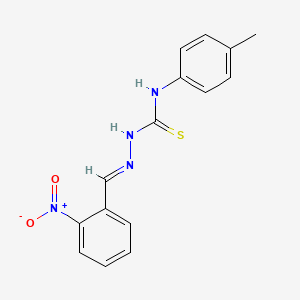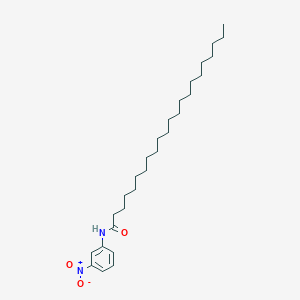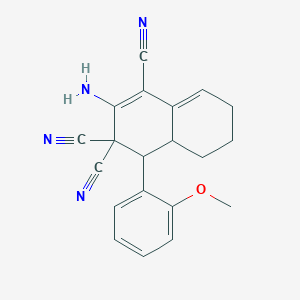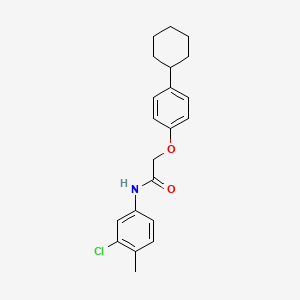![molecular formula C9H9FN2O B11542138 N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide](/img/structure/B11542138.png)
N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-Fluorophényl)méthylidène]acétohydrazide est un composé chimique de formule moléculaire C24H21FN4OS. Il appartient à la famille des hydrazones, connue pour ses activités biologiques diverses et ses applications dans divers domaines scientifiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(E)-(2-Fluorophényl)méthylidène]acétohydrazide implique généralement la réaction de condensation entre le 2-fluorobenzaldéhyde et l’acétohydrazide. La réaction est généralement effectuée dans un solvant éthanolique sous reflux . Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de N’-[(E)-(2-Fluorophényl)méthylidène]acétohydrazide ne soient pas bien documentées, l’approche générale implique l’adaptation à plus grande échelle du processus de synthèse en laboratoire. Cela inclut l’optimisation des conditions de réaction, telles que la température, le solvant et le catalyseur, afin d’obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-(2-Fluorophényl)méthylidène]acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés d’hydrazine.
Substitution : Il peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle phényle substitué par le fluor.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs tels que l’hydroxyde de sodium (NaOH) et divers halogénoalcanes sont employés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés d’hydrazine .
Applications de recherche scientifique
N’-[(E)-(2-Fluorophényl)méthylidène]acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Il présente des propriétés antimicrobiennes et antifongiques, ce qui le rend utile dans les études biologiques.
Industrie : Il est utilisé dans la production de divers intermédiaires chimiques et produits chimiques spécialisés.
Applications De Recherche Scientifique
N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de N’-[(E)-(2-Fluorophényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes ou interagir avec des composants cellulaires, conduisant à ses effets biologiques. Les voies exactes et les cibles moléculaires sont encore à l’étude, mais il est connu pour affecter les parois cellulaires et les voies métaboliques des micro-organismes .
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(2-Chlorophényl)méthylidène]acétohydrazide
- N’-[(E)-(4-Bromophényl)méthylidène]acétohydrazide
- N’-[(E)-(3-Fluorophényl)méthylidène]acétohydrazide
Unicité
N’-[(E)-(2-Fluorophényl)méthylidène]acétohydrazide est unique en raison de la présence de l’atome de fluor, qui confère des propriétés chimiques et biologiques distinctes. L’atome de fluor améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications .
Propriétés
Formule moléculaire |
C9H9FN2O |
|---|---|
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9FN2O/c1-7(13)12-11-6-8-4-2-3-5-9(8)10/h2-6H,1H3,(H,12,13)/b11-6+ |
Clé InChI |
ZFBSWDHVEORHFN-IZZDOVSWSA-N |
SMILES isomérique |
CC(=O)N/N=C/C1=CC=CC=C1F |
SMILES canonique |
CC(=O)NN=CC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11542062.png)

![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
![1-(morpholin-4-yl)-2-{[6-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}ethanone](/img/structure/B11542085.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)

![2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542102.png)

![1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11542110.png)

![N-[(E)-(2-methoxyphenyl)methylidene]-5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B11542125.png)
![methyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11542130.png)
![(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
